molecular formula C28H26FN5O2 B10855438 (2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide

(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide

Cat. No.: B10855438
M. Wt: 483.5 g/mol
InChI Key: UYAQWCZWVIFRCN-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for BAY-888 involves the use of a tetrahydro-pyrrolopyridinone scaffold. The compound is synthesized through a series of chemical reactions, including the formation of the pyrrolopyridinone core and subsequent functionalization to achieve the desired inhibitory activity . The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

BAY-888 undergoes various chemical reactions, primarily involving its interaction with the ATP binding pocket of CSNK1A1. The compound exhibits an IC50 value of 1.5 nM towards CSNK1A1 and 5.5 nM towards CSNK1D (casein kinase 1 delta) . The major products formed from these reactions are the inhibited forms of the target kinases, which result in the downstream effects observed in cellular assays.

Mechanism of Action

Properties

Molecular Formula

C28H26FN5O2

Molecular Weight

483.5 g/mol

IUPAC Name

(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide

InChI

InChI=1S/C28H26FN5O2/c1-17(18-8-10-20(29)11-9-18)27(35)33-23-16-19(12-14-30-23)25-26(31-21-6-4-3-5-7-21)24-22(32-25)13-15-34(2)28(24)36/h3-12,14,16-17,31-32H,13,15H2,1-2H3,(H,30,33,35)/t17-/m0/s1

InChI Key

UYAQWCZWVIFRCN-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)NC2=NC=CC(=C2)C3=C(C4=C(N3)CCN(C4=O)C)NC5=CC=CC=C5

Origin of Product

United States

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